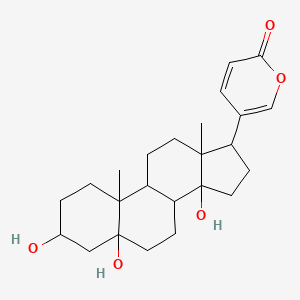![molecular formula C20H19ClN2O6 B12464350 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 5-[(2-methylphenyl)amino]-5-oxopentanoate](/img/structure/B12464350.png)
2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 5-[(2-methylphenyl)amino]-5-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 4-[(2-methylphenyl)carbamoyl]butanoate is a complex organic compound that features both aromatic and aliphatic components
Preparation Methods
The synthesis of 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 4-[(2-methylphenyl)carbamoyl]butanoate typically involves multi-step organic reactions. The initial steps often include the nitration and chlorination of aromatic rings, followed by esterification and amidation reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 4-[(2-methylphenyl)carbamoyl]butanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The nitro and chloro groups can participate in electron transfer reactions, while the ester and amide functionalities can interact with biological macromolecules. These interactions can lead to various biological effects, including enzyme inhibition and disruption of cellular processes.
Comparison with Similar Compounds
Similar compounds include:
2-Chloro-4-nitrophenol: Shares the nitro and chloro functionalities but lacks the ester and amide groups.
4-Chloro-2-nitrophenyl isocyanate: Contains similar aromatic substitutions but differs in its functional groups.
2-Chloro-4-nitrophenyl-a-D-maltotrioside: Similar in its aromatic structure but has different substituents. The uniqueness of 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 4-[(2-methylphenyl)carbamoyl]butanoate lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H19ClN2O6 |
|---|---|
Molecular Weight |
418.8 g/mol |
IUPAC Name |
[2-(4-chloro-3-nitrophenyl)-2-oxoethyl] 5-(2-methylanilino)-5-oxopentanoate |
InChI |
InChI=1S/C20H19ClN2O6/c1-13-5-2-3-6-16(13)22-19(25)7-4-8-20(26)29-12-18(24)14-9-10-15(21)17(11-14)23(27)28/h2-3,5-6,9-11H,4,7-8,12H2,1H3,(H,22,25) |
InChI Key |
NLQCZNSXYQKPHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCCC(=O)OCC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


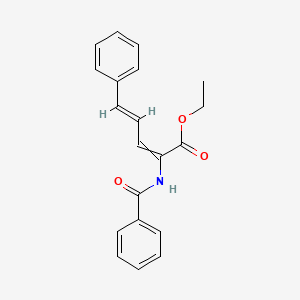
![methyl 6-amino-4-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-5-cyano-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate](/img/structure/B12464289.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 5-[(2-methoxyphenyl)amino]-5-oxopentanoate](/img/structure/B12464292.png)
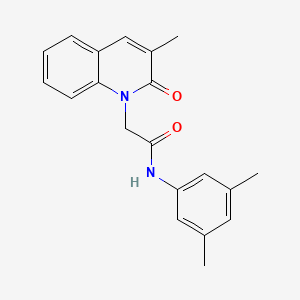

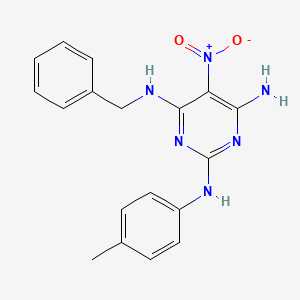
![2-{4-[(3,4-dimethylphenoxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B12464318.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)alaninamide](/img/structure/B12464323.png)
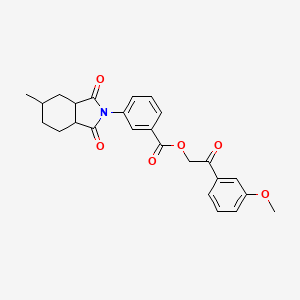

![2-(3-Methoxyphenyl)-2-oxoethyl 5-[(3-chlorophenyl)amino]-5-oxopentanoate](/img/structure/B12464335.png)
![2-(4-Methylphenyl)-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12464340.png)
![2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 4-[(4'-nitrobiphenyl-4-yl)amino]-4-oxobutanoate](/img/structure/B12464352.png)
